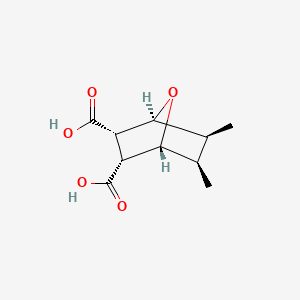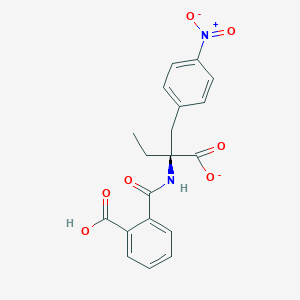
4-((4-Amino-3,5-diisopropylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 299-385-8,也称为二氧化钛,是一种广泛使用的化学化合物,其分子式为 TiO₂。它是一种天然存在的钛氧化物,以其高折射率、强紫外光吸收和抗变色性而闻名。二氧化钛因其亮白色和不透明性而常用作涂料、涂层、塑料和化妆品中的颜料。
准备方法
合成路线和反应条件
二氧化钛可以通过多种方法合成,包括硫酸法和氯化法。
-
硫酸法: : 在这种方法中,钛铁矿 (FeTiO₃) 与硫酸反应生成硫酸钛。然后将硫酸钛水解生成水合二氧化钛,随后煅烧生成最终产品。
反应条件: 该反应通常在高温下进行,需要仔细控制酸浓度和反应时间以确保高纯度和产率。
-
氯化法: : 这种方法包括将含钛矿石(如金红石或钛铁矿)氯化生成四氯化钛 (TiCl₄)。然后将四氯化钛氧化生成二氧化钛。
反应条件: 氯化反应在高温(约 900-1000°C)下进行,在碳作为还原剂的存在下进行。氧化步骤在氧气存在下在约 1000°C 的温度下进行。
工业生产方法
二氧化钛的工业生产主要采用硫酸法和氯化法,因为它们高效且可扩展。方法的选择取决于原料的供应情况、环境法规和所需的产物特性等因素。
化学反应分析
反应类型
二氧化钛会发生各种化学反应,包括:
氧化: 二氧化钛可以进一步氧化生成更高价氧化物,例如三氧化二钛 (Ti₂O₃)。
还原: 它可以使用氢气或一氧化碳等还原剂还原成较低氧化态,例如一氧化钛 (TiO)。
取代: 二氧化钛可以参与取代反应,其中氧原子被其他阴离子(如氟或氯)取代。
常见试剂和条件
氧化: 通常涉及在高温下使用强氧化剂,如氧气或臭氧。
还原: 常见的还原剂包括氢气、一氧化碳和金属(如铝或镁),通常在高温下进行。
取代: 卤化反应可能涉及在受控条件下使用氯气或氢氟酸等试剂。
形成的主要产品
氧化: 钛的更高氧化物,例如 Ti₂O₃。
还原: 较低氧化物,如 TiO。
取代: 卤化钛化合物,例如四氯化钛 (TiCl₄)。
科学研究应用
二氧化钛在科学研究中有着广泛的应用,包括:
化学: 用作各种化学反应中的光催化剂,包括有机污染物的降解和精细化学品的合成。
生物学: 用于生物传感器的开发以及抗菌涂层的成分。
医药: 用于药物递送系统和医学成像中的造影剂。
工业: 广泛用作涂料、涂层、塑料和化妆品中的颜料。它也用于太阳能电池的生产以及防晒霜中的紫外线阻挡剂。
作用机制
二氧化钛主要通过其光催化性质发挥作用。当暴露在紫外光下时,它会产生活性氧物种 (ROS),如羟基自由基和超氧化物阴离子。这些 ROS 可以降解有机污染物、杀死细菌并引发各种化学反应。涉及的分子靶点和途径包括有机分子的氧化和微生物细胞膜的破坏。
相似化合物的比较
类似化合物
氧化锌 (ZnO): 另一种广泛使用的白色颜料,具有类似的紫外线阻挡特性。
二氧化硅 (SiO₂): 用作各种应用中的填料和增稠剂。
氧化铝 (Al₂O₃): 用作磨料和陶瓷生产。
二氧化钛的独特性
二氧化钛以其高折射率、强紫外光吸收和优异的稳定性而独树一帜。与氧化锌不同,它不会发生明显的降解,使其更适合长期应用。此外,其光催化性质优于二氧化硅和氧化铝,使其成为环境和工业应用的优先选择。
属性
CAS 编号 |
93859-47-3 |
|---|---|
分子式 |
C26H33N3 |
分子量 |
387.6 g/mol |
IUPAC 名称 |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C26H33N3/c1-16(2)23-14-20(15-24(17(3)4)26(23)29)11-19-7-10-25(28)21(13-19)12-18-5-8-22(27)9-6-18/h5-10,13-17H,11-12,27-29H2,1-4H3 |
InChI 键 |
ODLIBBBOKDCNDU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



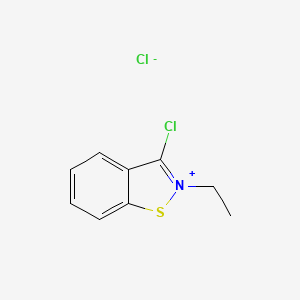
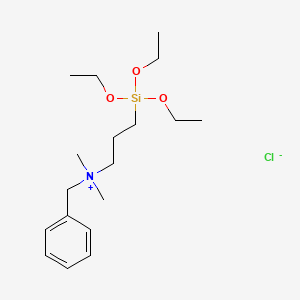
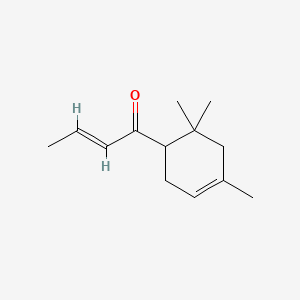
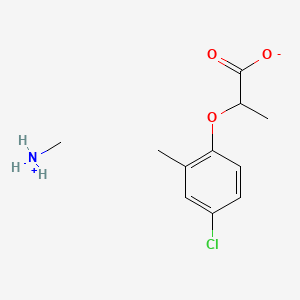
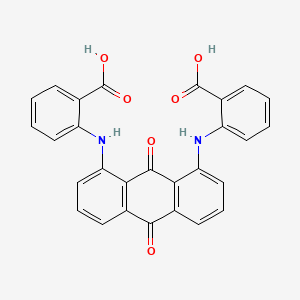

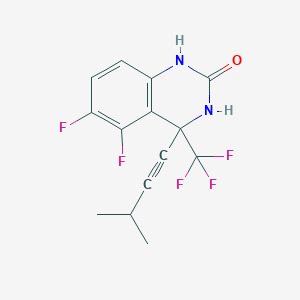
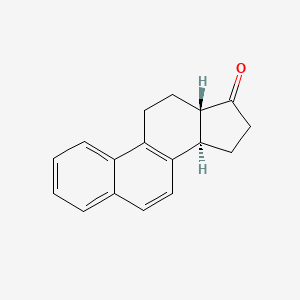

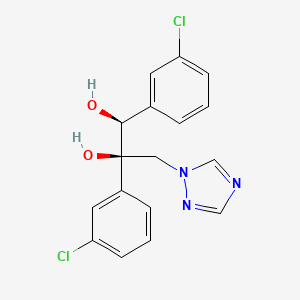
![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
